molecular formula C7H14N4S2 B1676356 Metallibure CAS No. 926-93-2

Metallibure

Cat. No.: B1676356
CAS No.: 926-93-2
M. Wt: 218.3 g/mol
InChI Key: CGFFKDRVHZIQHL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Metallibure plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts directly on the pituitary gland and/or hypothalamus to suppress gonadotropin secretion . Additionally, this compound has been reported to inhibit the biosynthesis or secretion of progesterone, acting as an antiprogestogen . These interactions highlight this compound’s role in regulating hormonal pathways and its potential impact on reproductive processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s suppression of gonadotropin secretion affects the endocrine system, leading to changes in hormone levels and reproductive function . Additionally, its antiprogestogen activity impacts cellular processes related to progesterone, further influencing cell function and metabolism.

Molecular Mechanism

It is known to act as a nonsteroidal antigonadotropin, directly affecting the pituitary gland and/or hypothalamus to suppress gonadotropin secretion . This compound also inhibits the biosynthesis or secretion of progesterone, acting as an antiprogestogen . These actions suggest that this compound interacts with specific receptors or enzymes involved in hormone regulation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is associated with several side effects, including appetite loss, nausea, occasional vomiting, lethargy, and drowsiness . Animal toxicity studies revealed that this compound induced the development of cataracts, which led to the termination of its clinical development . These findings indicate that this compound’s stability and degradation over time can impact its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively synchronizes estrus in animals by suppressing gonadotropin secretion . At higher doses, this compound can cause toxic effects, including the development of cataracts and other adverse effects . These findings highlight the importance of dosage in determining the safety and efficacy of this compound in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to hormone regulation. It interacts with enzymes involved in the biosynthesis and secretion of progesterone, inhibiting these processes . This inhibition affects metabolic flux and metabolite levels, leading to changes in hormone levels and reproductive function. This compound’s role in these pathways underscores its impact on endocrine and metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is believed to act directly on the pituitary gland and/or hypothalamus, suggesting that it may be transported to these tissues via the bloodstream . This compound’s localization and accumulation in these tissues are critical for its function as an antigonadotropin and antiprogestogen.

Preparation Methods

Methallibure is synthesized through a series of chemical reactions involving thiourea derivatives. The synthetic route typically involves the reaction of 1-methylallyl isothiocyanate with methylhydrazine to form the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of methallibure. Industrial production methods involve scaling up this synthetic route with appropriate safety and quality control measures .

Chemical Reactions Analysis

Methallibure undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFFKDRVHZIQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=S)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862475
Record name N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide
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Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-93-2
Record name N1-Methyl-N2-(1-methyl-2-propen-1-yl)-1,2-hydrazinedicarbothioamide
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Record name Methallibure [USAN]
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Record name Metallibure
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Record name N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide
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Record name Metallibure
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Record name METHALLIBURE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methallibure exert its anti-gonadotropic effects?

A1: Methallibure primarily acts by interfering with the hypothalamic-pituitary-gonadal (HPG) axis. [, , , , ] It is suggested to inhibit the synthesis and/or release of gonadotropins, primarily luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. [, , , , , ] This inhibition disrupts the hormonal cascade responsible for regulating gonadal function, leading to a range of downstream effects on reproductive processes.

Q2: Can you elaborate on the downstream effects of Methallibure on the reproductive system?

A2: Methallibure administration has been shown to induce several changes in the reproductive system of various species, including:

  • Suppression of Gonadotropin Secretion: Methallibure consistently reduces pituitary and serum levels of LH and FSH. [, , , , , ]
  • Inhibition of Spermatogenesis: In males, Methallibure treatment leads to testicular atrophy, reduced sperm count, and disrupted spermatogenesis. [, , , , , , ]
  • Disruption of Folliculogenesis and Ovulation: In females, Methallibure disrupts follicular development, inhibits ovulation, and can lead to ovarian atrophy. [, , , , , , , , ]
  • Alterations in Accessory Sex Organs: Methallibure can cause regressive changes in accessory sex organs, such as the seminal vesicles, epididymis, and uterus, due to the reduced levels of circulating gonadal hormones. [, , ]

Q3: Does Methallibure have any direct effects on the gonads, or is its action solely mediated through the pituitary gland?

A3: While Methallibure's primary mechanism involves suppressing gonadotropin release from the pituitary, research suggests that it might also have direct effects on the gonads. [, ] Studies have reported alterations in testicular cholesterol levels and enzyme activity even when administered with exogenous gonadotropins, indicating a possible direct influence on gonadal steroidogenesis. [, ]

Q4: Does Methallibure affect other endocrine systems besides the HPG axis?

A4: Yes, research indicates that Methallibure can influence other endocrine systems, although its effects on the HPG axis are most prominent. Studies have reported that Methallibure can:

  • Impact Thyroid Function: Some studies suggest that Methallibure possesses antithyroid properties, leading to histological changes in the thyroid gland and potentially influencing thyroid hormone production. [, , , ]
  • Influence Prolactin Secretion: Findings on Methallibure's effect on prolactin are mixed, with some studies showing an increase in prolactin levels and others showing no significant effect. [, ]

Q5: What is the molecular formula and weight of Methallibure?

A5: The molecular formula of Methallibure is C9H18N6S2, and its molecular weight is 274.42 g/mol.

Q6: Is there any spectroscopic data available for Methallibure?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, various analytical techniques have been employed to quantify and monitor Methallibure. [, ] These methods typically involve chromatographic separation coupled with spectrophotometric detection. [, ]

Q7: What are the main applications of Methallibure?

A7: Due to its potent anti-gonadotropic effects, Methallibure has primarily been investigated for its potential applications in:

  • Animal Husbandry: Methallibure was explored as a tool for synchronizing estrus in pigs to improve breeding management. [, ]
  • Endocrine Research: Methallibure has been widely used as a research tool to induce chemical hypogonadism in various animal models. [, , , , , , , , , ] This allows researchers to study the role of gonadotropins and gonadal hormones in various physiological processes.

Q8: Are there any specific considerations regarding the handling and administration of Methallibure?

A8: Given its potent biological activity and potential for side effects, careful handling and administration of Methallibure are crucial. While specific SHE regulations are not detailed in the provided research, it is essential to follow standard laboratory safety procedures, use appropriate personal protective equipment, and adhere to guidelines for handling and disposal of hazardous substances.

Q9: Are there any known long-term effects or toxicity concerns associated with Methallibure?

A9: Although the provided research focuses primarily on short-term studies, some long-term effects and toxicity concerns have been noted:

  • Appetite Suppression and Growth Inhibition: Methallibure has been associated with reduced food intake and consequent weight loss in some animal studies. [, , ]
  • Gastrointestinal Side Effects: High doses of Methallibure have been reported to cause vomiting and bloody diarrhea in dogs. []
  • Potential for Teratogenicity: Administration of Methallibure during gestation has been linked to deformities in piglets. []

Q10: What are the limitations of using Methallibure as a research tool?

A10: While Methallibure has been valuable in endocrine research, some limitations should be considered:

  • Lack of Specificity: Its effects are not limited to gonadotropins and may impact other endocrine systems, potentially confounding experimental results. [, , , , , , ]
  • Potential for Toxicity: Methallibure's side effects, particularly at high doses or with prolonged administration, can raise ethical concerns and limit its use in certain experimental settings. [, , , , ]

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